Nefopam hydrochloride is a centrally acting, non-opioid analgesic drug. [] It is classified as a benzoxazocine derivative and is distinct from narcotic, narcotic agonist-antagonist, and analgesic anti-inflammatory agents. [] In scientific research, nefopam hydrochloride is primarily utilized as a tool to investigate pain pathways and explore novel analgesic strategies. [, , ]
A practical one-pot synthesis of nefopam hydrochloride has been achieved for large-scale production. [] This process utilizes toluene as a single solvent and achieves a purity of ≥99.9% with an overall yield of ≥79%. [] The five-step synthesis involves:
This improved process offers several advantages, including cost-effectiveness, operational friendliness, and reduced formation of genotoxic impurities. []
Nefopam hydrochloride undergoes degradation in aqueous solutions, following apparent first-order kinetics. [] The degradation rate is pH-dependent, with maximum stability observed at pH 5.2-5.4. [] The degradation process is not subject to general acid or base catalysis from acetate, phosphate, or borate buffer species. [] The catalytic rate constants for the degradation of protonated nefopam by hydrogen ions and water have been determined. [] Similarly, the catalytic rate constants of hydroxyl ions on the degradation of nefopam in both protonated and non-protonated forms have been reported. []
Nefopam hydrochloride exerts its analgesic effects through a multi-modal mechanism involving: [, , ]
Nefopam hydrochloride has been investigated for various applications in scientific research: [, , , , ]
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2